

# Allylthiopropionate: A Technical Review of a Flavor Compound with Unexplored Potential

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## Compound of Interest

Compound Name: Allylthiopropionate

Cat. No.: B15377150

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## Abstract

**Allylthiopropionate**, also known as S-allyl propanethioate, is a sulfur-containing organic compound primarily recognized for its use as a flavoring agent in the food industry.<sup>[1][2]</sup> While its chemical and physical properties are well-documented, and it has been deemed safe for consumption at current intake levels by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), there is a notable scarcity of publicly available research into its biological activities and potential therapeutic applications.<sup>[1][3]</sup> This technical guide provides a comprehensive review of the existing literature on **allylthiopropionate**, including its physicochemical properties, and known safety evaluations. Due to the limited direct research on this compound, this review also explores the biological activities and mechanisms of action of structurally related organosulfur compounds, such as S-allyl-cysteine and allyl isothiocyanate, to infer the potential, yet unproven, therapeutic avenues for **allylthiopropionate**. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting the current knowledge gaps and suggesting future research directions to unlock the potential of this intriguing molecule.

## Chemical and Physical Properties

**Allylthiopropionate** is a thioester with a characteristic sweet, alliaceous (garlic-like) odor.[4] Its fundamental properties are summarized in the tables below.

**Table 1: Chemical Identifiers for Allylthiopropionate**

Identifier	Value	Reference
IUPAC Name	S-prop-2-enyl propanethioate	[1]
Synonyms	Allyl thiopropionate, S-Allyl propanethioate, S-Allyl thiopropionate, Propanethioic acid, S-2-propenyl ester, Thioacrylic propionate	[1][4][5][6]
CAS Number	41820-22-8	[1]
Molecular Formula	C6H10OS	[1]
Molecular Weight	130.21 g/mol	[1]
FEMA Number	3329	[1]
JECFA Number	490	[1]
SMILES	<chem>CCC(=O)SCC=C</chem>	[1]
InChIKey	GKRISGLFPMFKSX-UHFFFAOYSA-N	[1]

**Table 2: Physicochemical Properties of Allylthiopropionate**

Property	Value	Reference
Boiling Point	150.0 - 151.0 °C at 760.00 mm Hg	[1]
Density	0.898 - 0.902 g/cm <sup>3</sup>	[1]
Refractive Index	1.475 - 1.485	[1]
logP	1.8	[1]
Water Solubility	1.49 g/L (Predicted)	[6]
Vapor Pressure	0.8235 hPa @ 20°C (Estimated)	[7]
Flash Point	48.33 °C (119.00 °F)	[8]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **allylthiopropionate** are not extensively reported in peer-reviewed literature. However, based on standard organic chemistry principles and analytical techniques for similar compounds, representative protocols can be described.

## Synthesis of Allylthiopropionate (Representative Protocol)

This protocol describes a plausible method for the synthesis of **allylthiopropionate** via the reaction of a propanoyl halide with allyl mercaptan.

Materials:

- Propanoyl chloride
- Allyl mercaptan (2-propene-1-thiol)
- Triethylamine (or another suitable base)
- Anhydrous diethyl ether (or other suitable aprotic solvent)

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl mercaptan and triethylamine in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the flask in an ice bath.
- Slowly add propanoyl chloride dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **allylthiopropionate**.
- Purify the crude product by vacuum distillation or column chromatography.

## Analytical Methods

### 2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)

GC-MS is a suitable method for the identification and quantification of volatile compounds like **allylthiopropionate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS TQ 8040 or similar).[\[9\]](#)
- Capillary column suitable for flavor and fragrance analysis (e.g., HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).[\[9\]](#)

GC Conditions:

- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[\[9\]](#)
- Injector Temperature: 280 °C.[\[9\]](#)
- Injection Mode: Splitless.
- Oven Temperature Program: Initial temperature of 80 °C, ramp to 140 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 10 minutes.[\[9\]](#)
- Injection Volume: 1  $\mu$ L.

MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.[\[9\]](#)
- Ion Source Temperature: 230 °C.[\[9\]](#)

- Mass Range: m/z 29-500.[9]
- Data Acquisition: Full scan mode.
- Identification: Comparison of the obtained mass spectrum with a reference library (e.g., NIST, Wiley).[9][10]

### 2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **allylthiopropionate**. While detailed experimental protocols are not available in the search results, typical procedures would involve dissolving a pure sample in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>) and acquiring <sup>1</sup>H and <sup>13</sup>C spectra on a standard NMR spectrometer. The availability of <sup>13</sup>C NMR spectral data is noted in the PubChem database.[1]

## Biological Activity and Potential Mechanisms of Action (Inferred from Related Compounds)

Direct research on the biological activity of **allylthiopropionate** is scarce. However, its structural similarity to other well-studied organosulfur compounds from garlic, such as S-allyl-cysteine (SAC) and metabolites of allyl isothiocyanate (AITC), allows for the formulation of hypotheses regarding its potential biological effects.

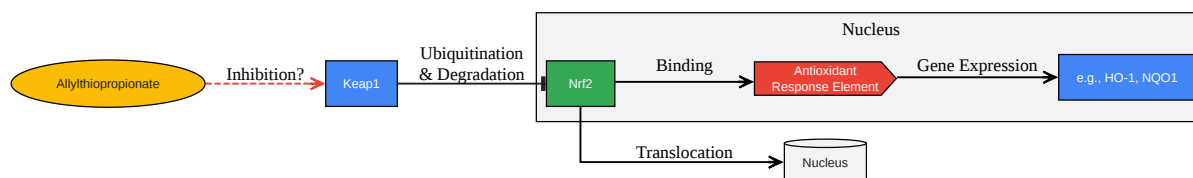
## Potential Antioxidant and Anti-inflammatory Effects

Many organosulfur compounds exhibit antioxidant and anti-inflammatory properties. SAC has been shown to be a potent antioxidant, protecting against oxidative stress.[11] AITC has been reported to attenuate oxidative stress and inflammation.[12] It is plausible that **allylthiopropionate** could also possess such activities.

Hypothesized Signaling Pathways:

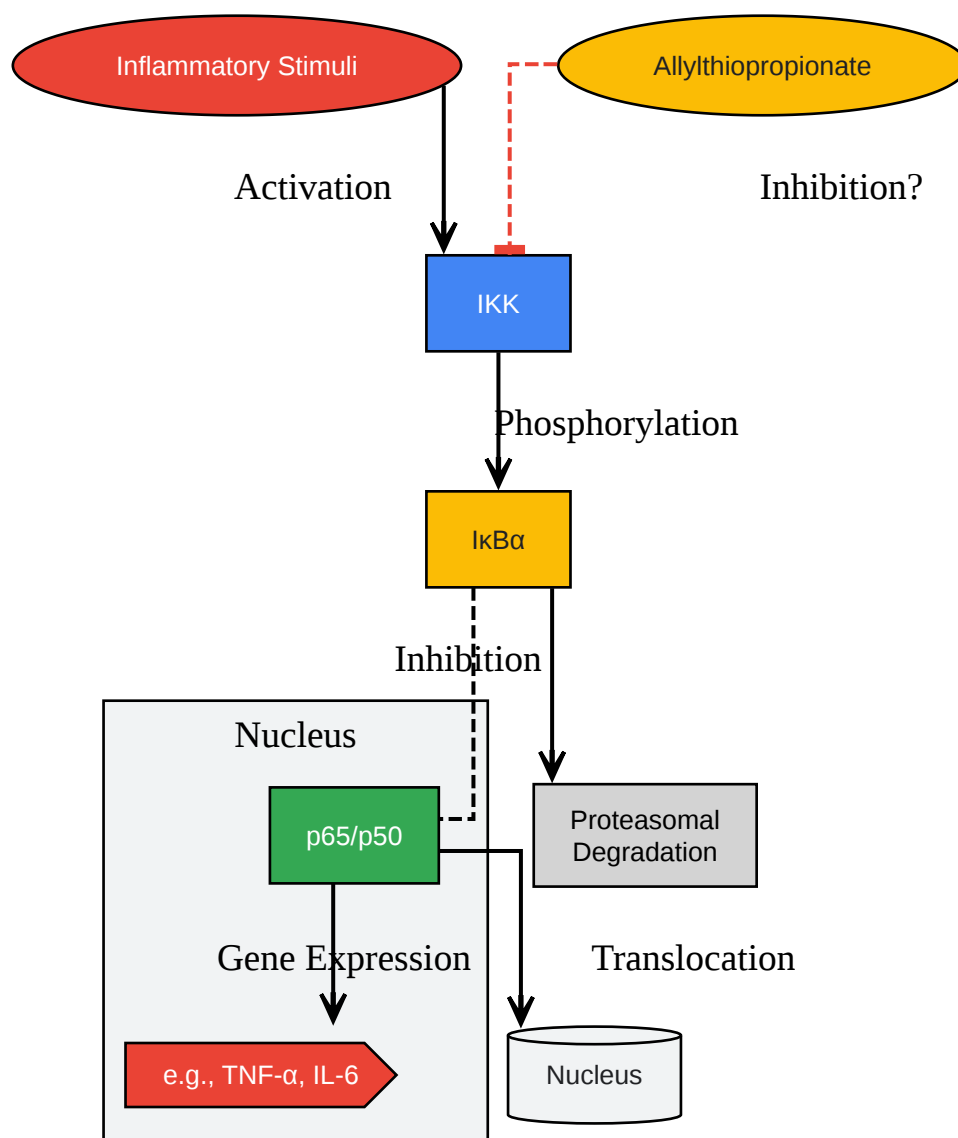
- Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. AITC has been shown to modulate the Nrf2/HO-1 pathway.[12] It is hypothesized that **allylthiopropionate** may also activate Nrf2, leading to the upregulation of antioxidant enzymes.

- NF- $\kappa$ B Pathway: The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a central mediator of inflammation. AITC has been demonstrated to inhibit the NF- $\kappa$ B pathway.[13]  
**Allylthiopropionate** could potentially exert anti-inflammatory effects by inhibiting the activation of NF- $\kappa$ B and the subsequent expression of pro-inflammatory cytokines.[14]



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Caption: Hypothesized Nrf2 activation by **allylthiopropionate**.



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Caption: Hypothesized NF-κB inhibition by **allylthiopropionate**.

## Potential Cytotoxic and Anti-cancer Effects

Some organosulfur compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, SAC has been shown to induce cytotoxicity in human lung cancer cell lines.<sup>[15]</sup> It is possible that **allylthiopropionate** could also exhibit cytotoxic activity against certain cancer cells, a hypothesis that warrants investigation.

## Toxicology and Safety Evaluation



The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **allylthiopropionate** and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".<sup>[1][3]</sup> This evaluation is based on its use in food and does not provide detailed toxicological data that would be required for therapeutic applications. There is a lack of publicly available data on the acute and chronic toxicity, genotoxicity, and carcinogenicity of **allylthiopropionate**.

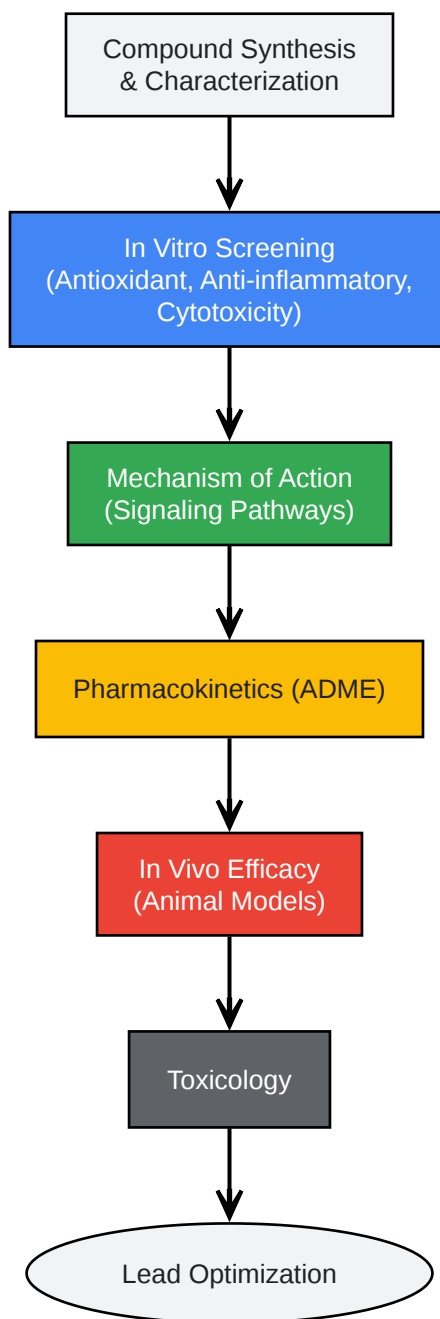
## Drug Development and Future Perspectives

Currently, there is no evidence to suggest that **allylthiopropionate** is being pursued in drug development. The significant gaps in the understanding of its biological activities and mechanism of action are major hurdles. However, the favorable safety profile as a food additive, combined with the known therapeutic effects of structurally similar compounds, suggests that **allylthiopropionate** could be a candidate for further investigation.

Future research should focus on:

- In vitro screening: A broad panel of in vitro assays to determine the antioxidant, anti-inflammatory, and cytotoxic activities of **allylthiopropionate**.
- Mechanism of action studies: Investigating the effects of **allylthiopropionate** on key signaling pathways such as Nrf2 and NF-κB.
- Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of **allylthiopropionate**.
- In vivo studies: Evaluating the efficacy and safety of **allylthiopropionate** in animal models of relevant diseases.

The following workflow illustrates a potential path for the preclinical evaluation of **allylthiopropionate**.



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Caption: Preclinical evaluation workflow for **allylthiopropionate**.

## Conclusion

**Allylthiopropionate** is a well-characterized flavoring agent with a favorable safety profile for its current application. However, its potential as a bioactive compound remains largely unexplored. This technical guide has summarized the available data on its physicochemical properties and

has highlighted the significant lack of research into its biological effects. By drawing parallels with structurally related organosulfur compounds, we have proposed potential antioxidant, anti-inflammatory, and cytotoxic activities that warrant experimental investigation. The provided representative experimental protocols and hypothetical signaling pathways offer a starting point for researchers interested in exploring the therapeutic potential of this molecule. Further research is essential to bridge the knowledge gap and determine if **allylthiopropionate** or its derivatives could be developed into novel therapeutic agents.

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